4BAB

Glyoxalase I inhibition Covalent enzyme inactivation Cancer metabolism

Reversible GLO1 inhibitors require sustained high concentrations and are easily displaced by intracellular glutathione, limiting their utility in target-validation studies. 4BAB (4-bromoacetoxy-1-(S-glutathionyl)-acetoxy butane) overcomes this by covalently modifying the Cys60 sulfhydryl group adjacent to the GLO1 active site, permanently inactivating the enzyme after a single binding event. • Irreversible, active-site-directed GLO1 inactivation via stable thioether bond formation. • Bromoacetyl warhead offers superior physiological stability over maleimide conjugates (no retro-Michael addition). • ≥98% purity; ideal for biochemical footprinting and covalent-inhibitor benchmarking studies.

Molecular Formula C18H28BrN3O10S
Molecular Weight 558.4 g/mol
Cat. No. B13925887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4BAB
Molecular FormulaC18H28BrN3O10S
Molecular Weight558.4 g/mol
Structural Identifiers
SMILESC(CCOC(=O)CBr)COC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C18H28BrN3O10S/c19-7-15(26)31-5-1-2-6-32-16(27)10-33-9-12(17(28)21-8-14(24)25)22-13(23)4-3-11(20)18(29)30/h11-12H,1-10,20H2,(H,21,28)(H,22,23)(H,24,25)(H,29,30)/t11-,12-/m0/s1
InChIKeyYLPKYUYOHDXELN-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4BAB: Irreversible Covalent GLO1 Inhibitor


(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid, commonly referred to as 4BAB (4‑bromoacetoxy‑1‑(S‑glutathionyl)‑acetoxy butane), is a synthetically modified glutathione derivative that functions as an active‑site‑directed, irreversible inhibitor of human glyoxalase I (GLO1) [1]. Unlike reversible, competitive glutathione‑based inhibitors that transiently occupy the active site, 4BAB is designed to covalently modify a cysteine residue adjacent to the catalytic center, thereby permanently inactivating the enzyme [1]. This compound serves as a molecular template for the development of next‑generation GLO1 inhibitors that combine covalent inactivation with high‑affinity binding elements, potentially addressing limitations associated with purely reversible inhibition strategies in both basic research and therapeutic development [1].

Irreversible covalent GLO1 inhibition
Active-site Cys60 modification probe
Molecular template for covalent inhibitor design

4BAB: Irreversible vs. Reversible GLO1 Inhibition


The functional differentiation of 4BAB stems from its mechanism‑based, irreversible inactivation of GLO1 via covalent modification of the Cys60 sulfhydryl group, a property that is absent in all reversible, competitive glutathione‑based inhibitors such as S‑p‑bromobenzylglutathione (BBG) [1]. While reversible inhibitors require sustained high local concentrations to maintain target engagement and can be displaced by elevated intracellular concentrations of the natural substrate glutathione, 4BAB permanently inactivates the enzyme after a single binding event, thereby decoupling pharmacological effect from continuous systemic exposure [1]. This fundamental mechanistic distinction means that substituting 4BAB with a reversible glutathione analog would completely alter the kinetic and pharmacological profile of an experiment or development program, making such substitutions scientifically invalid when covalent target modification is the experimental objective [1].

Mechanism mismatch

Reversible GLO1 inhibitors such as BBG may not provide covalent Cys60 engagement, potentially shifting target modulation dynamics when irreversible inactivation is required.

Kinetic profile alteration

Substituting 4BAB with a reversible glutathione analog may decouple inhibition from sustained exposure, altering experimental endpoints in studies that depend on permanent enzyme inactivation.

4BAB: Quantitative Evidence & Comparisons


GLO1 Inactivation via Cys60 Modification

4BAB covalently binds to the free sulfhydryl group of Cys60, a residue located in the hydrophobic binding pocket adjacent to the GLO1 active site, leading to partial inactivation of the homodimeric enzyme [1]. In contrast, S‑p‑bromobenzylglutathione (BBG) acts as a reversible competitive inhibitor that binds non‑covalently to the GLO1 active site and can be displaced by elevated concentrations of the natural substrate glutathione [2].

GLO1 Inactivation Mechanism
Head-to-head
4BAB: Irreversible covalent Cys60 modification
BBG: Reversible competitive (IC50 1.2 μM)
Sustained target engagement may require irreversible inhibition; reversible inhibitors may not replicate covalent inactivation endpoints.
Human recombinant GLO1; biochemical assay context.
Glyoxalase I inhibition Covalent enzyme inactivation Cancer metabolism

Thioether vs. Maleimide Conjugate Stability

The bromoacetyl moiety of 4BAB reacts with sulfhydryl groups to form a thioether linkage that is highly stable under physiological conditions, resisting the retro‑Michael addition that limits the utility of thiol‑maleimide conjugates [1]. In contrast, thiol‑maleimide adducts undergo exchange with endogenous thiols such as glutathione and albumin, leading to progressive loss of conjugation integrity over hours to days in vivo [1].

Conjugate Stability
Class-level
Thioether linkage resists hydrolysis and thiol exchange
Maleimide adduct undergoes retro-Michael addition
Thioether linkage may support long-circulating conjugate stability research; maleimide-based linkers may exhibit progressive loss of integrity.
Physiological pH, competing thiols; class-level inference, conjugate-specific data to verify.
Bioconjugation Thiol‑reactive chemistry Peptide‑drug conjugates

One-Pot Ligation-Desulfurization Quenching

The combination of bromoacetamide with N‑acetyl cysteine selectively quenches arylthiols following native chemical ligation, forming a thioether within 5 minutes and enabling one‑pot ligation‑desulfurization without intermediate purification [1]. In contrast, alternative quenching strategies using alkylating agents such as iodoacetamide often require longer reaction times, may exhibit broader reactivity profiles, and can introduce undesired side reactions with other nucleophilic residues [1].

One-Pot Quenching Speed
Head-to-head
5 min reaction time (bromoacetamide-cysteine)
Longer, variable times for iodoacetamide
Rapid quenching may enable high-throughput native chemical ligation workflows and reduce processing steps.
Room temperature, pH ~7; method context.
Chemical protein synthesis Native chemical ligation Peptide thioester chemistry

Site-Specific Cysteine Bioconjugation

Bromoacetyl‑derivatized peptides and proteins react specifically with free cysteine residues to form stable thioether linkages, enabling site‑specific conjugation to engineered antibody variants without interference from endogenous cysteine residues [1]. This contrasts with maleimide‑based conjugations, which may exhibit cross‑reactivity with multiple surface‑exposed cysteines and are susceptible to thiol exchange in vivo, potentially compromising both homogeneity and pharmacokinetic performance [2].

Bioconjugation Specificity
Class-level
Bromoacetyl: selective conjugation to engineered free cysteines
Maleimide: potential non-specific cross-reactivity
May improve conjugate homogeneity and reduce off-target payload release in antibody-drug conjugate research.
Engineered cysteine constructs; in vivo stability requires validation.
Antibody‑drug conjugates Site‑specific bioconjugation Engineered cysteine residues

Cys60 Druggability Validation

4BAB is identified as the first molecular inhibitor capable of covalently modifying the GLO1 active‑site‑adjacent Cys60 residue, providing direct experimental validation that this cysteine is accessible and amenable to covalent targeting [1]. No previously described GLO1 inhibitor, including the widely used competitive inhibitor S‑p‑bromobenzylglutathione (BBG) or its cyclopentyl diester prodrugs, exhibits this covalent modification capability [1].

Cys60 Druggability
Head-to-head
Covalent modification: Present (4BAB)
BBG/other inhibitors: Absent
Cys60 validated as a covalent handle; may guide development of covalent GLO1 inhibitors.
Human GLO1; structural characterization context.
GLO1 inhibitor development Covalent drug discovery Active‑site mapping

4BAB: Research & Industrial Applications


GLO1 Covalent Inactivation & Active-Site Mapping

4BAB is uniquely suited for biochemical and structural studies aimed at characterizing the covalent inactivation of GLO1 and mapping the accessibility of the Cys60 residue adjacent to the active site. Its irreversible, active‑site‑directed modification provides a definitive chemical footprint that can be used to validate the role of Cys60 in enzyme function and to benchmark the development of new covalent GLO1 inhibitors [1]. Reversible inhibitors such as BBG cannot provide this level of mechanistic insight because they do not form a stable covalent adduct with the enzyme [1].

Long-Circulating Peptide & Antibody Conjugates

The bromoacetyl moiety present in 4BAB reacts with sulfhydryl groups to form a thioether linkage that exhibits superior stability under physiological conditions compared to thiol‑maleimide conjugates, which are susceptible to retro‑Michael addition and thiol exchange [1]. For biopharmaceutical developers seeking to produce homogeneous antibody‑drug conjugates or peptide‑drug conjugates with extended circulatory half‑life and reduced off‑target payload release, bromoacetyl‑based conjugation reagents offer a chemically robust alternative to maleimide‑based linkers [2].

High-Throughput One-Pot Ligation-Desulfurization

In synthetic biology and chemical protein production, the rapid and selective quenching of arylthiols by bromoacetamide derivatives enables efficient one‑pot ligation‑desulfurization protocols without intermediate purification [1]. This application scenario is directly relevant to core facilities and research laboratories engaged in the preparation of modified proteins, peptide libraries, or peptide‑drug conjugates, where the 5‑minute reaction time and high selectivity of bromoacetyl‑based chemistry directly translate to increased throughput and reduced operational costs [1].

Covalent Probes for Active-Site Cysteines

4BAB serves as a foundational chemical probe for investigating covalent modification strategies in enzyme families where active‑site‑adjacent cysteine residues are present. Its demonstrated ability to access and covalently modify GLO1 Cys60 provides a proof‑of‑concept that similar bromoacetyl‑containing glutathione derivatives could be engineered to target analogous cysteine residues in related enzymes or in drug‑resistant GLO1 variants [1]. This application is particularly valuable for academic medicinal chemistry groups exploring covalent inhibitor design and for pharmaceutical companies screening for novel covalent modalities against previously undrugged targets.

Application
Selection Property
Validation Focus
GLO1 covalent inactivation & active-site mapping
Irreversible Cys60-directed covalent modification
Cys60 modification and enzyme inactivation endpoints
Long-circulating peptide/antibody conjugate research
Stable thioether linkage under physiological conditions
Conjugate stability and reduced payload release
High-throughput one-pot ligation-desulfurization
Rapid selective arylthiol quenching capability
Process efficiency and yield improvement
Covalent probe development for active-site cysteines
Cys60 covalent engagement as proof-of-concept
Covalent inhibitor design and target mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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